Oxalic acid;1,4-oxazepan-6-ylmethanol
Description
Nomenclature and Structural Elucidation Considerations
The formal naming and structural understanding of "Oxalic acid; 1,4-oxazepan-6-ylmethanol" are crucial for its characterization. The name itself suggests a salt or co-crystal formed between oxalic acid and 1,4-oxazepan-6-ylmethanol (B2972052).
"Oxalic acid; 1,4-oxazepan-6-ylmethanol" is best described as a multi-component crystalline system, likely an oxalate (B1200264) salt. In such a system, the acidic protons of oxalic acid are transferred to the basic nitrogen atom of the 1,4-oxazepane (B1358080) ring, forming an ionic bond. This results in the formation of an oxalate anion and a protonated 1,4-oxazepan-6-ylmethanol cation.
The formation of salts or cocrystals is a widely employed strategy in crystal engineering to modify the physicochemical properties of molecules, such as solubility and stability. mdpi.com Oxalic acid, being a strong dicarboxylic acid, readily forms salts with basic compounds. byjus.comunacademy.com The precise nature of the crystalline lattice would be determined by techniques such as single-crystal X-ray diffraction, which would reveal the stoichiometry of the components and the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. journalspress.comdiva-portal.org In the absence of specific crystallographic data for this compound, its structure can be inferred from studies of other oxalate salts of heterocyclic amines, where the oxalate ion often participates in extensive hydrogen bonding networks. journalspress.comresearchgate.net
| Property | Description |
| Compound Name | Oxalic acid; 1,4-oxazepan-6-ylmethanol |
| Likely Structure | Oxalate salt of 1,4-oxazepan-6-ylmethanol |
| Bonding | Ionic interaction between oxalate anion and protonated 1,4-oxazepan-6-ylmethanol cation, supplemented by hydrogen bonding. |
| Key Moieties | Oxalic acid (ethanedioic acid) and 1,4-Oxazepan-6-ylmethanol |
The 1,4-oxazepan-6-ylmethanol moiety contains a stereocenter at the 6-position of the oxazepane ring. This means that the compound can exist as a pair of enantiomers, (R)-1,4-oxazepan-6-ylmethanol and (S)-1,4-oxazepan-6-ylmethanol. The synthesis of chiral 1,4-oxazepane derivatives is an active area of research, often employing stereoselective methods to obtain enantiomerically pure compounds. researchgate.netrsc.org The biological activity of such compounds is often dependent on their stereochemistry. The synthesis of a specific enantiomer of 1,4-oxazepan-6-ylmethanol would require a chiral starting material or a chiral catalyst. When reacting with the achiral oxalic acid, a racemic mixture of 1,4-oxazepan-6-ylmethanol would result in a racemic salt, while an enantiomerically pure form would yield an enantiomerically pure salt.
Historical Context and Significance of Oxazepane Derivatives in Organic Chemistry
The development of pharmaceutical chemistry in the mid-19th century, moving from natural products to synthetic compounds, laid the groundwork for the exploration of novel heterocyclic systems. nih.gov Oxazepane derivatives, which belong to the class of seven-membered heterocyclic compounds containing oxygen and nitrogen atoms, have emerged as important scaffolds in medicinal chemistry. researchgate.net Different isomers exist, such as 1,2-, 1,3-, and 1,4-oxazepanes, each with distinct properties and synthetic routes. researchgate.net
The 1,4-oxazepane ring, in particular, is found in a number of biologically active molecules. researchgate.net Research into these derivatives has been driven by their potential therapeutic applications, including their use as ligands for dopamine (B1211576) receptors. nih.gov The synthesis of functionalized oxazepanes continues to be an area of active research, with modern methods focusing on efficient and stereoselective routes to these complex structures. dntb.gov.uamdpi.com
Role of Oxalic Acid as a Co-former or Counterion in Crystal Engineering and Organic Synthesis
Oxalic acid is a versatile dicarboxylic acid with a simple, rigid structure that makes it an excellent component in crystal engineering. byjus.comwikipedia.org It is widely used as a co-former in the preparation of cocrystals and as a counterion in the formation of salts. mdpi.comacs.org The two carboxylic acid groups of oxalic acid can act as both hydrogen bond donors and acceptors, enabling the formation of robust and predictable supramolecular synthons. thaiscience.info
In the context of pharmaceuticals, forming an oxalate salt or cocrystal can significantly improve the solubility, dissolution rate, and bioavailability of an active pharmaceutical ingredient (API). acs.orgresearchgate.net The choice of a suitable co-former or counterion is a critical step in drug development, and oxalic acid is a frequently employed candidate due to its well-defined chemical properties and ability to form stable crystalline solids. nih.govresearchgate.net Beyond crystal engineering, oxalic acid and its derivatives are also important reagents in organic synthesis. wikipedia.org
| Application of Oxalic Acid | Description |
| Co-former in Cocrystals | Forms multi-component crystalline solids with neutral compounds through non-covalent interactions, primarily hydrogen bonding. nih.gov |
| Counterion in Salts | Reacts with basic compounds to form ionic salts, altering physicochemical properties. mdpi.com |
| Supramolecular Chemistry | The dicarboxylic acid structure allows for the formation of predictable hydrogen bonding networks. thaiscience.info |
| Organic Synthesis | Used as a reagent in various chemical transformations. wikipedia.org |
Current Research Landscape and Future Directions for Oxalic Acid; 1,4-Oxazepan-6-ylmethanol
While specific research on "Oxalic acid; 1,4-oxazepan-6-ylmethanol" is not widely published, the current research landscape for its constituent parts suggests potential future directions. The ongoing interest in functionalized heterocyclic compounds for drug discovery indicates that novel oxazepane derivatives will continue to be synthesized and evaluated for their biological activity. eurekaselect.comnih.govmdpi.com The synthesis of new oxazepane derivatives with diverse functionalities remains a key area of investigation. biojournals.usrdd.edu.iqgoogle.commdpi.com
Future research on "Oxalic acid; 1,4-oxazepan-6-ylmethanol" could involve:
Detailed Structural Analysis: Elucidation of the single-crystal X-ray structure to confirm its salt or cocrystal nature and to understand the supramolecular interactions.
Physicochemical Property Evaluation: Investigation of properties such as solubility, stability, and hygroscopicity, which are critical for any potential application.
Stereoselective Synthesis: Development of synthetic routes to the individual enantiomers of 1,4-oxazepan-6-ylmethanol and their corresponding oxalate salts to explore stereospecific properties.
Biological Screening: Evaluation of the compound for various biological activities, given the known pharmacological relevance of the oxazepane scaffold.
Structure
2D Structure
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
oxalic acid;1,4-oxazepan-6-ylmethanol |
InChI |
InChI=1S/C6H13NO2.C2H2O4/c8-4-6-3-7-1-2-9-5-6;3-1(4)2(5)6/h6-8H,1-5H2;(H,3,4)(H,5,6) |
InChI Key |
UIQGSGFCNPWJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)CO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to Oxalic Acid; 1,4-Oxazepan-6-ylmethanol (B2972052)
The formation of Oxalic acid; 1,4-oxazepan-6-ylmethanol from its constituent parts is a straightforward acid-base salt formation reaction. Once the amine precursor, 1,4-oxazepan-6-ylmethanol, has been synthesized and purified, it can be treated with oxalic acid. This process is typically carried out to improve the crystalline nature, stability, and handling properties of the amine.
The reaction involves dissolving the free base (1,4-oxazepan-6-ylmethanol) in a suitable solvent, followed by the addition of a solution of oxalic acid in the same or a miscible solvent. The resulting oxalate (B1200264) salt often precipitates from the solution and can be isolated by filtration, washed, and dried. The choice of solvent is critical to ensure good yield and purity of the salt. Pharmaceutically acceptable salts of 1,4-oxazepane (B1358080) derivatives can be formed with various organic and inorganic acids, including oxalic acid. google.com
Table 1: Example of Salt Formation Parameters
| Parameter | Description |
|---|---|
| Reactants | 1,4-Oxazepan-6-ylmethanol (amine); Oxalic acid |
| Stoichiometry | Typically a 1:1 or 2:1 molar ratio of amine to oxalic acid, depending on the desired salt form. |
| Solvent | Alcohols (e.g., ethanol (B145695), isopropanol), ethers (e.g., diethyl ether), or mixtures thereof. |
| Temperature | Often performed at room temperature or with gentle warming to aid dissolution, followed by cooling to promote crystallization. |
| Isolation | Filtration of the precipitated solid. |
The synthesis of the 1,4-oxazepane ring is the key challenge and is typically achieved through intramolecular cyclization reactions. nih.govresearchgate.net These methods involve forming the seven-membered ring from an acyclic precursor containing the necessary nitrogen and oxygen functionalities. The development of synthetic methodologies for such medium-sized rings is a significant area of research, as their formation can be entropically and enthalpically challenging. researchgate.net
A plausible and versatile strategy for constructing the 1,4-oxazepane backbone involves the reaction of an amino alcohol with a suitable epoxide. This sequence typically proceeds in two steps: a nucleophilic ring-opening of the epoxide by the amine, followed by an intramolecular cyclization to form the ring.
The initial step is the regioselective ring-opening of an epoxide with an amine, which generates a β-amino alcohol. organic-chemistry.orgrsc.org For the synthesis of 1,4-oxazepan-6-ylmethanol, a potential pathway could involve the reaction of a protected amino alcohol with a functionalized epoxide like epichlorohydrin. The resulting intermediate can then undergo an intramolecular cyclization reaction, where the hydroxyl group displaces a leaving group to form the seven-membered ring. Various catalysts and solvent systems can be employed to promote these reactions and control selectivity. organic-chemistry.orgnih.gov
Table 2: General Conditions for Epoxide Ring-Opening with Amines
| Catalyst/Medium | Key Features | Reference |
|---|---|---|
| Metal- and Solvent-Free (Acetic Acid mediated) | Provides β-amino alcohols in high yields with excellent regioselectivity under mild conditions. | rsc.org |
| Polar Mixed Solvents (e.g., DMF/H₂O) | Efficient and regioselective synthesis without a catalyst, achieving high yields (43–98%). | organic-chemistry.org |
| Base-catalyzed (e.g., Me₂NH₂) | Used in the synthesis of natural products for generating amino alcohol intermediates from epoxides. | nih.gov |
Cycloaddition reactions represent a powerful tool for the construction of heterocyclic rings. While many documented cycloadditions of imines with anhydrides lead to 1,3-oxazepine or 1,3-oxazepane derivatives, these reactions highlight the general utility of this approach in heterocycle synthesis. researchgate.netresearchgate.netresearchgate.net For instance, a [2+5] cycloaddition reaction between imines and cyclic carboxylic acid anhydrides has been reported for the synthesis of novel 1,3-oxazepine derivatives. researchgate.netresearchgate.net
In these reactions, the imine acts as a two-atom component and the anhydride (B1165640) as a five-atom component. The reaction is typically carried out by refluxing the reactants in a dry solvent like benzene. researchgate.net While this specific type of reaction leads to the 1,3-isomer, other cycloaddition strategies, such as the Pd-catalyzed asymmetric [5+2] cycloaddition of vinylethylene carbonates and cyclic imines, have been developed to access N-fused 1,3-oxazepines. rsc.org The development of analogous [x+y] cycloaddition strategies that could yield the 1,4-oxazepane skeleton remains an area of synthetic interest.
Table 3: Example of [2+5] Cycloaddition for 1,3-Oxazepine Synthesis
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| Imines (from 4-methyl aniline (B41778) and substituted benzaldehydes) | Refluxing in dry benzene | 1,3-Oxazepine derivatives | researchgate.net |
| Imine (from Vanillin and biphenyl-4,4'-diamine) | Refluxing under N₂ gas | 1,3-Oxazepane-4,7-dione derivative | researchgate.net |
An alternative approach to 1,4-oxazepan-6-ylmethanol involves the synthesis of a related, more accessible 1,4-oxazepane derivative, which is then chemically modified to introduce the desired functionality. For example, a synthetic route could target a 1,4-oxazepane with a carboxylic acid or ester group at the C6 position. This functional group could then be reduced to the primary alcohol (methanol) group using standard reducing agents.
Research has demonstrated the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. rsc.org A similar strategy targeting the C6 position could be envisaged. The reduction of a carboxylic acid or ester to an alcohol is a fundamental transformation in organic synthesis, commonly achieved with reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This approach allows for the construction of the core heterocyclic ring first, followed by functional group interconversion to arrive at the final target molecule.
Achieving optimal yield and purity for the synthesis of 1,4-oxazepan-6-ylmethanol requires careful optimization of various reaction parameters. For each step, particularly the key ring-forming cyclization, factors such as solvent, temperature, reaction time, and catalyst choice can have a profound impact on the outcome.
For instance, in the synthesis of benzo-1,4-oxazepine derivatives, reaction conditions were optimized by screening different catalysts, ligands, bases, and solvents to maximize the product yield. mdpi.com Similarly, studies on optimizing the synthesis of other heterocyclic compounds demonstrate a systematic approach where parameters like reactant molar ratios and reaction times are varied to find the ideal conditions. researchgate.net This empirical process of optimization is crucial for developing a robust and scalable synthetic route.
Table 4: Key Parameters for Synthetic Optimization
| Parameter | Influence on Reaction |
|---|---|
| Solvent | Affects solubility of reactants, reaction rate, and can influence the reaction pathway. |
| Temperature | Controls the rate of reaction; higher temperatures can increase rates but may also lead to side products. |
| Catalyst | Can dramatically increase reaction rate and influence selectivity (regio- and stereoselectivity). |
| Reactant Concentration/Ratio | Affects reaction kinetics and can be adjusted to push the equilibrium towards the desired product. |
| Reaction Time | Needs to be sufficient for the reaction to reach completion but not so long that product degradation or side reactions occur. |
Table of Compounds
Cyclization Reactions for the 1,4-Oxazepane Ring Formation
Chemical Reactivity and Derivatization
The reactivity of bis(1,4-oxazepan-6-ylmethyl) oxalate can be logically divided into transformations involving the central oxalic acid moiety and those concerning the peripheral 1,4-oxazepan-6-ylmethanol fragments.
While the carboxylic acid groups of oxalic acid are esterified in the target molecule, the resulting oxalate ester linkage is susceptible to several key transformations that are characteristic of esters.
The ester linkages in bis(1,4-oxazepan-6-ylmethyl) oxalate can undergo transesterification. This equilibrium process involves the reaction of the ester with a different alcohol, typically in the presence of an acid or base catalyst, to exchange the alkoxy groups. libretexts.orgnih.gov For instance, reacting the target compound with an excess of a simple alcohol like methanol (B129727) or ethanol would be expected to yield dimethyl oxalate or diethyl oxalate, respectively, along with the release of 1,4-oxazepan-6-ylmethanol. The reaction is driven to completion by using the new alcohol as a solvent or by removing the displaced alcohol. nih.gov
Table 1: Representative Transesterification Reactions of Oxalate Esters
| Starting Oxalate Ester | Reactant Alcohol | Catalyst | Product Ester(s) | Reference |
| Diethyl Oxalate | Methanol | Diazomethane | Dimethyl Oxalate, Methyl Ethyl Oxalate | researchgate.net |
| Dimethyl Terephthalate | Ethylene Glycol | Acid/Base | Polyethylene terephthalate | nih.gov |
| Generic Methyl Ester | Ethanol | Acid (H+) | Ethyl Ester | libretexts.org |
| Generic Ethyl Ester | Propanol | Acid/Base | Propyl Ester | researchgate.net |
The oxalic acid moiety is susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. While direct decarboxylation of the ester is not typical, hydrolysis of the ester back to oxalic acid would yield a substrate that readily decarboxylates. Upon heating, oxalic acid decomposes to formic acid and carbon dioxide. libretexts.org In the presence of certain oxidizing agents or at higher temperatures, it can decompose further to carbon dioxide and water. The decarboxylation of oxalic acid and its salts can also be facilitated by heating with soda lime, which typically results in the formation of carbon monoxide and the corresponding carbonate salt. organic-chemistry.org Enzymatic decarboxylation is also a known pathway, where enzymes like oxalate decarboxylase catalyze the conversion of oxalate to formate (B1220265) and CO2. researchgate.net
Table 2: Decarboxylation Conditions for Oxalic Acid
| Starting Material | Condition | Major Product(s) | Reference |
| Oxalic Acid | Heating | Formic Acid, Carbon Dioxide | libretexts.org |
| Sodium Oxalate | Heating with Soda Lime | Sodium Carbonate, Carbon Monoxide | organic-chemistry.org |
| Benzoic Acid | Heating with Soda Lime | Benzene, Sodium Carbonate | organic-chemistry.org |
| Oxalate | Oxalate Decarboxylase (Enzyme), H+ | Formate, Carbon Dioxide | researchgate.net |
The primary sites for salt formation in the parent molecule, oxalic acid, are its two carboxylic acid protons. These readily react with bases to form oxalate salts. nsf.gov Oxalic acid can react with strong bases like sodium hydroxide (B78521) in a 1:2 molar ratio to form the disodium (B8443419) oxalate salt. nih.govyoutube.com It also reacts with weaker bases such as sodium bicarbonate, liberating carbon dioxide gas in the process. nih.gov In the context of the target molecule, bis(1,4-oxazepan-6-ylmethyl) oxalate, the tertiary amine nitrogens within the 1,4-oxazepane rings are basic and can be protonated by strong acids to form ammonium (B1175870) salts. However, focusing on the oxalic acid moiety, salt formation would primarily occur after hydrolysis of the ester back to the free dicarboxylic acid.
Table 3: Salt Formation Reactions of Carboxylic Acids
| Carboxylic Acid | Base | Salt Product | Other Product(s) | Reference |
| Acetic Acid | Sodium Hydroxide (NaOH) | Sodium Acetate | Water (H₂O) | youtube.com |
| Acetic Acid | Sodium Bicarbonate (NaHCO₃) | Sodium Acetate | Water (H₂O), Carbon Dioxide (CO₂) | youtube.com |
| Decanoic Acid | Sodium Hydroxide (NaOH) | Sodium Decanoate | Water (H₂O) | nih.gov |
| Dicarboxylic Acids | Fluoroquinolones (basic amines) | Molecular Ionic Cocrystals | - | libretexts.orgchemistrysteps.com |
The 1,4-oxazepan-6-ylmethanol portion of the molecule contains a primary hydroxyl group and a tertiary amine within a heterocyclic ring. The hydroxyl group is the primary site for the reactions discussed below.
The primary alcohol functionality in the 1,4-oxazepan-6-ylmethanol moiety can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org The presence of the tertiary amine in the ring requires careful selection of reagents to avoid side reactions.
Mild oxidizing agents are required for the selective oxidation of the primary alcohol to an aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. nih.gov More recently, chemoselective methods using oxoammonium salts like "Bobbitt's salt" under acidic conditions have been developed to oxidize alcohols in the presence of basic amines, which are protected by protonation. researchgate.net
For the conversion of the primary alcohol to a carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this include potassium dichromate(VI) in acidic solution, which will typically oxidize the alcohol to the carboxylic acid upon heating under reflux. researchgate.net Other modern methods for this transformation include using reagents like 1-hydroxycyclohexyl phenyl ketone under basic conditions or various transition metal-catalyzed aerobic oxidations. youtube.comlibretexts.org
Table 4: Oxidation of Primary Alcohols Containing Amines
| Substrate Type | Oxidizing Agent/System | Product | Comments | Reference |
| Primary Alcohol with Amine | Bobbitt's Salt (Oxoammonium Salt) / Acidic conditions | Aldehyde | Amine is protonated and protected from oxidation. | researchgate.net |
| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | Mild oxidant, prevents over-oxidation. | |
| Primary Alcohol | Dess-Martin Periodinane (DMP) | Aldehyde | Mild conditions, high yields. | nih.gov |
| Primary Alcohol | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid | Strong oxidizing agent, requires heating. | researchgate.net |
| Primary Alcohol | 1-Hydroxycyclohexyl Phenyl Ketone / NaOtBu | Carboxylic Acid | Tolerates various functional groups including amines. | libretexts.org |
| Primary Alcohol | Cu/TEMPO catalyst system / Air | Aldehyde | Aerobic oxidation, high chemoselectivity. |
Reactions Involving the 1,4-Oxazepan-6-ylmethanol Moiety
Reduction Reactions of the Oxazepane Ring
Reduction reactions involving 1,4-oxazepane derivatives reported in the literature predominantly focus on the transformation of substituents attached to the ring, rather than the reductive cleavage or saturation of the heterocyclic core. The saturated C-N and C-O bonds of the oxazepane ring are generally stable to common reducing agents.
Catalytic Hydrogenation: This method is frequently employed for the reduction of nitro groups on aryl substituents attached to the oxazepane framework. For instance, the hydrogenation of nitro-substituted phenacyl N-nitrobenzenesulfonamides is a key step in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. rsc.org This reaction selectively reduces the nitro group to an aniline, leaving the oxazepane ring intact. rsc.orgnih.gov The process typically utilizes catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). researchgate.net
In a study on a related system, the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f] rsc.orgresearchgate.netoxazepine compounds was achieved using a Ruthenium catalyst. This reaction reduces the C=N bond within the fused ring system to afford 10,11-dihydrodibenzo[b,f] rsc.orgresearchgate.netoxazepines with high conversion and enantioselectivity. rsc.org While this involves the reduction of a bond within the heterocyclic ring, it is an unsaturated, imine-like bond not typically present in a simple saturated 1,4-oxazepane like that of (1,4-oxazepan-6-yl)methanol.
Hydride Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wide range of functional groups, including esters and amides, to alcohols and amines, respectively. chem-station.com While LiAlH₄ can cleave strained ether rings like epoxides, its reaction with unstrained cyclic ethers, such as the 1,4-oxazepane ring, typically requires harsh conditions and is not a common transformation. chem-station.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are used to reduce ketone or aldehyde functionalities on oxazepane derivatives to yield hydroxyl groups, such as in the synthesis of (S)-(1,4-Oxazepan-2-yl)methanol from a corresponding precursor. These reagents are not potent enough to reduce the ether or amine linkages of the core ring. chem-station.comchadsprep.com
The following table summarizes representative reduction reactions on 1,4-oxazepane derivatives.
| Substrate Type | Reagent/Catalyst | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Nitro-substituted 1,4-oxazepane | H₂, Pd/C | Isopropanol (IPA) | Amino-substituted 1,4-oxazepane | rsc.orgresearchgate.net |
| Nitro-substituted 1,4-oxazepane | H₂, PtO₂ | Isopropanol (IPA) | Amino-substituted 1,4-oxazepane | researchgate.net |
| Dibenzo[b,f] rsc.orgresearchgate.netoxazepine (unsaturated) | (R,R)-Ru-Ts-DPEN | Water | Dihydrodibenzo[b,f] rsc.orgresearchgate.netoxazepine | rsc.org |
| Oxazepane with ketone/ester group | NaBH₄ or LiAlH₄ | Methanol / THF | Oxazepane with alcohol group | chadsprep.com |
Nucleophilic Substitution Reactions
Direct nucleophilic substitution on the carbon atoms of an unsubstituted, saturated 1,4-oxazepane ring is generally challenging. The C-O and C-N bonds are not sufficiently polarized to make the adjacent carbons highly electrophilic, and there are no inherent good leaving groups. Therefore, reactivity towards nucleophiles often requires activation of the ring or involves ring-opening reactions, particularly in strained or electronically activated systems.
While literature on direct nucleophilic substitution on simple 1,4-oxazepanes is scarce, analogies can be drawn from other heterocyclic systems. For ring-opening to occur, the ring must typically be activated. This can be achieved, for example, by quaternization of the ring nitrogen atom. In a study on the synthesis of 1,4-benzodiazepines, a fused azetidine (B1206935) ring (a four-membered ring) was resistant to direct nucleophilic attack. mdpi.com However, after methylation of the nitrogen to form a quaternary azetidinium salt, the ring became susceptible to opening by various nucleophiles like sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa). mdpi.com This strategy increases the ring strain and creates a better leaving group (the neutral tertiary amine), facilitating an SN2-type reaction. A similar activation of the nitrogen atom in a 1,4-oxazepane ring could potentially facilitate its cleavage by strong nucleophiles.
The ring-opening of small, strained heterocycles like oxetanes (four-membered rings) with nucleophiles is a well-established method for synthesizing 1,3-difunctionalized compounds. acs.orgmagtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen in an SN2 fashion. magtech.com.cnkhanacademy.org The seven-membered 1,4-oxazepane ring lacks the significant ring strain that drives these reactions in smaller rings, making it substantially less reactive under similar conditions. acs.orgnih.gov
The table below illustrates nucleophilic ring-opening reactions on activated heterocyclic systems, which serve as models for potential, though not yet documented, reactions of activated 1,4-oxazepanes.
| Substrate | Activation Method | Nucleophile | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Azetidine-fused benzodiazepine | N-methylation (with CH₃OTf) | NaN₃ | DMF | Ring-opened azidoethyl-benzodiazepine | mdpi.com |
| Azetidine-fused benzodiazepine | N-methylation (with CH₃OTf) | KCN | DMF | Ring-opened cyanoethyl-benzodiazepine | mdpi.com |
| 3-Substituted Oxetane | Brønsted Acid Catalysis | Intramolecular Amine | Toluene | 1,4-Benzoxazepine | acs.org |
| Epoxide (Oxirane) | (inherent ring strain) | Alkoxide (R-O⁻) | Protic Solvent | β-Hydroxy Ether | khanacademy.org |
Exploration of Reaction Mechanisms and Kinetics
Detailed mechanistic and kinetic studies specifically for reduction and nucleophilic substitution reactions of the 1,4-oxazepane ring are not extensively reported in the surveyed literature. However, the mechanisms can be inferred from well-established principles of organic chemistry and studies on related molecules.
Mechanism of Reduction Reactions: The catalytic hydrogenation of a substituent, such as a nitro group, on an oxazepane derivative proceeds via a standard mechanism for heterogeneous catalysis. The reaction involves the adsorption of hydrogen gas and the nitro-compound onto the surface of the metal catalyst (e.g., Pd/C). This is followed by the stepwise transfer of hydrogen atoms to the nitro group, leading to intermediates like nitroso and hydroxylamine (B1172632) species, before the final formation of the amine. mdpi.com
The mechanism of reduction by metal hydrides, such as NaBH₄ or LiAlH₄, involves the nucleophilic transfer of a hydride ion (H⁻) from the boron or aluminum center to an electrophilic carbon, typically a carbonyl carbon. dalalinstitute.comuop.edu.pk The reaction with a ketone, for example, proceeds via the attack of the hydride on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. uop.edu.pk This intermediate is then protonated during a workup step to yield the final alcohol. The stability of the C-O and C-N bonds in the oxazepane ring prevents them from acting as electrophilic sites for hydride attack under normal conditions.
Mechanism of Nucleophilic Substitution: The mechanism for nucleophilic ring-opening of an activated heterocycle, such as an N-quaternized oxazepane, would be expected to follow a bimolecular nucleophilic substitution (SN2) pathway. The nucleophile would attack one of the electrophilic carbons adjacent to the positively charged heteroatom (in this case, the carbons alpha to the nitrogen). This attack would occur from the backside, leading to the cleavage of the C-N bond and opening of the ring. The regioselectivity of the attack (i.e., which of the two carbons adjacent to the nitrogen is attacked) would be governed by steric and electronic factors, similar to the ring-opening of epoxides and aziridines. khanacademy.orgnih.gov
Kinetics: Quantitative kinetic data for the reactions of the 1,4-oxazepane ring are scarce. The rate of catalytic hydrogenation is highly dependent on factors such as catalyst type and loading, substrate concentration, temperature, and hydrogen pressure. mdpi.com For nucleophilic ring-opening reactions, the rate is influenced by the nature of the nucleophile, the stability of the leaving group, and the degree of ring strain in the substrate. nih.gov The high activation energy required to open a stable, seven-membered ring like 1,4-oxazepane would result in very slow reaction rates, if the reaction proceeds at all, without prior activation of the ring. Computational studies have been used to investigate the transition states and energy barriers for the formation of the 1,4-oxazepine (B8637140) ring, but similar studies on its cleavage are not readily available. nih.govresearchgate.net
Structural Characterization and Solid State Chemistry
Crystallography and Molecular Structure Determination
Crystallographic methods are the gold standard for determining the precise spatial arrangement of atoms in a solid-state material.
Single Crystal X-ray Diffraction (SXRD) Analysis
Specific single-crystal X-ray diffraction data for bis(1,4-oxazepan-6-ylmethyl) oxalate (B1200264) are not available in the reviewed literature. However, the crystallographic properties of oxalic acid, one of the compound's components, are well-documented. Oxalic acid crystals typically belong to the monoclinic system. The formation of an oxalate salt or ester with 1,4-oxazepan-6-ylmethanol (B2972052) would result in a significantly different and more complex crystal structure, influenced by the size, shape, and conformational flexibility of the oxazepane ring, as well as intermolecular forces such as hydrogen bonding between the oxalate and the amine or hydroxyl functions.
For comparative purposes, the crystallographic data for a related compound, 4-Aminopyridinium-oxalate-oxalicacid-hydrate, are presented below. This compound crystallizes in the triclinic crystal system.
Table 1: Example Crystallographic Data for an Oxalate-Containing Compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| a (Å) | 3.7110 |
| b (Å) | 9.5021 |
| c (Å) | 15.294 |
| α (°) | 73.215 |
| β (°) | 84.243 |
| γ (°) | 81.025 |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction is essential for confirming the phase purity of a bulk crystalline sample. While no PXRD pattern for bis(1,4-oxazepan-6-ylmethyl) oxalate has been published, a pattern for pure oxalic acid shows characteristic peaks that serve as a fingerprint for its solid-state form. Any deviation from this pattern in a synthesized sample of the target compound would indicate the formation of a new crystalline phase. The PXRD pattern of bis(1,4-oxazepan-6-ylmethyl) oxalate is expected to be unique, with peak positions (2θ values) determined by the unit cell parameters of its crystal lattice.
Spectroscopic Characterization Techniques
Spectroscopy provides complementary information to crystallography by probing the chemical bonds and functional groups within the molecule.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the title compound would be a composite of the vibrations from both the oxalate and the 1,4-oxazepan-6-ylmethanol moieties. The spectrum of oxalic acid is characterized by strong absorptions corresponding to O-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the carboxylic acid (around 1685 cm⁻¹), and C-O stretching (around 1263 cm⁻¹). The 1,4-oxazepan-6-ylmethanol portion would contribute C-H stretching vibrations (around 2900 cm⁻¹), C-N stretching, and C-O-C stretching from the ether linkage. The formation of the ester would cause a shift in the C=O stretching frequency, typically to a higher wavenumber compared to the carboxylic acid.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. For oxalic acid, characteristic Raman shifts are observed for the C=O oscillations. The presence of the oxazepane ring would introduce additional bands in the Raman spectrum. Studies on oxalic acid have shown that its decarboxylation can be monitored by changes in its Raman peaks under high temperature and pressure.
Table 2: Characteristic FTIR Absorption Bands for Oxalic Acid
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3424 | O-H Stretching |
| 1685 | C=O Stretching |
| 1263 | C-O Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State) for Structural Confirmation
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of bis(1,4-oxazepan-6-ylmethyl) oxalate, distinct signals would be expected for the protons of the 1,4-oxazepan-6-ylmethanol moiety. These would include signals for the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms within the oxazepane ring, the methine proton at the 6-position, and the methylene protons of the methanol (B129727) group. The absence of the characteristic acidic proton signal from oxalic acid would confirm the formation of the ester.
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the oxalate group. Additionally, distinct signals would appear for each unique carbon atom in the 1,4-oxazepan-6-ylmethanol structure, providing definitive evidence for the compound's carbon skeleton.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
The computed molecular formula for bis(1,4-oxazepan-6-ylmethyl) oxalate is C₁₄H₂₄N₂O₆, with a corresponding molecular weight of approximately 316.35 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 316 would be expected. The fragmentation pattern would likely involve the cleavage of the ester bond and fragmentation of the 1,4-oxazepan-6-ylmethanol cation. The fragmentation of oxalic acid itself is a known process that can be compared. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive technique that has been developed for the measurement of oxalic acid in biological samples and could be adapted to analyze the title compound.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Oxalic acid;1,4-oxazepan-6-ylmethanol |
| bis(1,4-oxazepan-6-ylmethyl) oxalate |
| Oxalic acid |
| 1,4-oxazepan-6-ylmethanol |
Thermal Analysis
Thermal analysis techniques are fundamental in characterizing the physicochemical properties of crystalline materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information regarding phase transitions, thermal stability, and decomposition mechanisms.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. For the salt of oxalic acid and 1,4-oxazepan-6-ylmethanol, DSC analysis would be expected to reveal key thermal events such as melting and decomposition.
A typical DSC thermogram for an amine salt of oxalic acid would likely show a sharp endothermic peak corresponding to the melting point of the compound. This melting point is a characteristic property that is indicative of the purity of the crystalline solid. For a compound of this nature, the melting point would be expected to be significantly different from that of its parent compounds, oxalic acid (melts with decomposition around 189.5 °C) and 1,4-oxazepan-6-ylmethanol. The formation of a salt typically results in a melting point that is higher than the individual components, reflecting the strong ionic interactions in the crystal lattice.
Following the melting, or in some cases, overlapping with it, a broader endotherm or a series of exothermic and endothermic events would signify the decomposition of the compound. The precise temperatures and enthalpies of these transitions are critical parameters for determining the thermal stability and processing conditions for the material.
Table 1: Expected DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | 180 - 200 | 185 - 205 | 150 - 250 |
| Decomposition | > 200 | - | - |
Note: The data presented in this table is hypothetical and based on typical values for organic salts of similar structure. Actual experimental values may vary.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a compound.
For the salt of oxalic acid and 1,4-oxazepan-6-ylmethanol, a TGA curve would be expected to show a single or multi-step decomposition process. The initial part of the curve would likely be flat, indicating that the compound is stable up to a certain temperature. The onset of mass loss would signify the beginning of decomposition.
The decomposition of amine oxalates often proceeds with the evolution of gaseous products such as carbon dioxide, carbon monoxide, and ammonia (B1221849) or the corresponding amine. The decomposition of the oxalate moiety typically occurs at temperatures above 200 °C. The 1,4-oxazepan-6-ylmethanol cation would also decompose at elevated temperatures. The TGA curve would provide the temperature ranges for these decomposition steps and the percentage of mass lost at each stage. This information is critical for establishing the upper-temperature limit for the handling and storage of the compound.
Table 2: Expected TGA Data for this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Gaseous Products |
|---|---|---|---|
| Step 1 (Oxalate) | 200 - 270 | 30 - 40 | CO, CO₂, H₂O |
| Step 2 (Amine) | 270 - 400 | 40 - 50 | Fragments of 1,4-oxazepan-6-ylmethanol |
Note: This data is illustrative and based on the expected decomposition pattern of an amine oxalate salt. The actual decomposition profile may vary.
Microscopic and Morphological Characterization
The external crystal shape (morphology) and the size of the particles are important physical properties that can influence bulk properties such as flowability, dissolution rate, and compressibility.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a crystalline solid at high magnification. SEM images can reveal the crystal habit (the characteristic external shape), surface texture, and particle size distribution.
For the salt of oxalic acid and 1,4-oxazepan-6-ylmethanol, crystallization from a suitable solvent would be expected to yield well-defined crystals. The morphology of these crystals would be dependent on the crystallization conditions, such as the solvent used, the rate of cooling, and the presence of any impurities.
Based on the typical crystal habits of oxalate salts, the crystals of this compound could be expected to be prismatic, tabular, or needle-like. researchgate.net SEM analysis would provide clear images of these crystalline forms. For instance, needle-like crystals are a common morphology for ammonium (B1175870) oxalate. researchgate.net In other cases, more complex, multifaceted crystal shapes can be observed. The images would also allow for the measurement of crystal dimensions and an assessment of the degree of crystal aggregation. This morphological information is vital for controlling the crystallization process to obtain a product with desired physical properties. For example, a uniform, equant crystal habit is often preferred in pharmaceutical manufacturing to ensure good powder flow and consistent batch-to-batch properties.
Computational and Theoretical Studies
Quantum Chemical Calculations
Molecular Electrostatic Potential (MEP) Analysis:An MEP analysis, which is crucial for understanding the reactive sites of a molecule, has not been reported for this compound.
Until dedicated research on "Oxalic acid; 1,4-oxazepan-6-ylmethanol" is conducted and published, a comprehensive and scientifically rigorous article focusing on its computational and theoretical aspects cannot be produced.
Computational Crystal Engineering Strategies
Computational crystal engineering has emerged as a powerful tool in the rational design and discovery of novel multi-component crystalline forms, such as co-crystals. mdpi.comnih.gov These computational approaches aim to predict the likelihood of co-crystal formation between an active pharmaceutical ingredient (API) and a selection of co-formers, thereby saving significant time and resources compared to traditional experimental screening methods. mdpi.comrsc.org By understanding and modeling the intermolecular interactions that govern crystal packing, researchers can design materials with tailored physicochemical properties. mdpi.com
Conclusion and Outlook for Oxalic Acid; 1,4 Oxazepan 6 Ylmethanol Research
Summary of Key Discoveries and Methodological Advancements
There are no key discoveries or methodological advancements to report for the compound "oxalic acid; 1,4-oxazepan-6-ylmethanol" due to the absence of published research.
Identification of Unresolved Research Questions and Challenges
The primary unresolved question is the very existence and characterization of this compound as a distinct, stable entity. Fundamental challenges include:
Synthesis and Isolation: Developing a reliable and reproducible method for the synthesis of either the salt or the ester form of the compound.
Structural Confirmation: Unambiguous determination of its chemical structure through analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Physicochemical Properties: Characterization of its basic physical and chemical properties, including solubility, melting point, and stability.
Without this foundational data, no further research can be conducted.
Recommendations for Future Academic and Interdisciplinary Research Directions
Given the complete lack of data, any future research on "oxalic acid; 1,4-oxazepan-6-ylmethanol" would need to begin with the most fundamental chemical research. Recommendations for initial research directions would include:
Exploratory Synthesis: Organic chemists could investigate various synthetic routes to produce both the salt and ester forms of the compound. This would involve reacting 1,4-oxazepan-6-ylmethanol (B2972052) with oxalic acid under different conditions.
Full Analytical Characterization: Once synthesized, a complete analytical workup would be necessary to confirm its structure and purity.
Computational Modeling: Theoretical studies could be employed to predict the properties and potential stability of the different isomeric forms of the compound, which could guide synthetic efforts.
Initial Biological Screening: Should the compound be successfully synthesized and characterized, preliminary in vitro screening against various biological targets could be conducted to identify any potential areas of therapeutic interest, leveraging the known bioactivities of other oxazepane derivatives.
Until such foundational work is undertaken and published, the research landscape for "oxalic acid; 1,4-oxazepan-6-ylmethanol" remains entirely uncharted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
